Methyl 3-azido-2-methylidenebutanoate

Description

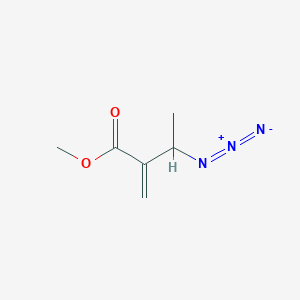

Methyl 3-azido-2-methylidenebutanoate is a methyl ester characterized by two key functional groups: an azido (-N₃) group at the C3 position and a methylidene (=CH₂) group at C2. This structure confers unique reactivity, particularly in cycloaddition reactions (e.g., click chemistry) due to the azide’s high energy and propensity for 1,3-dipolar interactions.

Properties

CAS No. |

918156-02-2 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl 3-azido-2-methylidenebutanoate |

InChI |

InChI=1S/C6H9N3O2/c1-4(6(10)11-3)5(2)8-9-7/h5H,1H2,2-3H3 |

InChI Key |

WKSBAWXEMIZRLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C(=O)OC)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-azido-2-methylidenebutanoate can be synthesized through various methods. One common approach involves the reaction of an appropriate alkyl halide with sodium azide (NaN3) in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, resulting in the formation of the azide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azido-2-methylidenebutanoate undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition with alkynes.

Major Products Formed

Substitution: Formation of alkyl azides.

Reduction: Formation of primary amines.

Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Methyl 3-azido-2-methylidenebutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles and triazoles.

Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

Industry: Utilized in material sciences for polymer crosslinking and the development of advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-azido-2-methylidenebutanoate involves the reactivity of the azide group. The azide group can act as a nucleophile in substitution reactions, forming new C-N bonds. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which are stable and have various applications . The reduction of the azide group to an amine involves the transfer of electrons and the release of nitrogen gas (N2) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Methyl 3-azido-2-methylidenebutanoate and related methyl esters:

Key Observations :

- Azido Group Reactivity: Unlike amino or benzoyl groups in analogs, the azido group in this compound enables rapid cycloaddition with alkynes (e.g., Huisgen reaction), a property absent in non-azido esters like those in or 7.

- Methylidene vs. Cyclobutane : The methylidene group may undergo [2+2] cycloaddition or polymerization, whereas cyclobutane-containing esters () exhibit ring-opening reactivity due to strain .

- Fluorinated vs. Non-Fluorinated: The trifluoroethyl group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Insights :

Table 3: Reactivity Profiles

Critical Differences :

- Click Chemistry Utility: The azido group’s unique reactivity contrasts with amino esters (), which are more suited for metal coordination or peptide coupling.

- Thermal Stability : Azido esters are thermally sensitive compared to stable alkyl esters like methyl laurate, requiring low-temperature storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.